Ethyl 2-(ethylsulfanylphenyl)butyrate
Description
Overview of Ester Chemistry in Advanced Organic Synthesis
Esters are a fundamental class of organic compounds characterized by a carbonyl group adjacent to an ether linkage. In the realm of advanced organic synthesis, their role is multifaceted and indispensable. The synthesis of esters, known as esterification, is a cornerstone of organic chemistry. The most traditional method is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. pearson.com More contemporary methods have been developed to overcome the limitations of Fischer esterification, such as the Steglich esterification, which uses coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) to facilitate the reaction at milder conditions, which is particularly useful for sensitive substrates. nih.gov
Beyond their synthesis, esters are valued for their utility as protecting groups for carboxylic acids and alcohols, their role as key intermediates in the formation of carbon-carbon bonds through reactions like the Claisen condensation, and their presence as a core functional group in a vast array of natural products, pharmaceuticals, polymers, and industrial chemicals like solvents and fragrances. bellevuecollege.eduatamanchemicals.com The simple esters are well-known for their pleasant, fruity odors and are widely used as flavoring and fragrance agents. bellevuecollege.eduatamanchemicals.comwikipedia.org Biocatalysis has also emerged as a sustainable alternative for ester synthesis, utilizing enzymes like lipases to perform esterification under mild conditions, often with high specificity. researchgate.net
| Method | Reactants | Catalyst/Reagent | Key Characteristics |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid + Alcohol | Strong Acid (e.g., H₂SO₄) | Reversible reaction; often requires removal of water to drive equilibrium. pearson.comnih.gov |
| Steglich Esterification | Carboxylic Acid + Alcohol | DCC or EDC, DMAP | Mild conditions (room temperature); suitable for sensitive substrates. nih.gov |
| Biocatalytic Esterification | Carboxylic Acid + Alcohol | Enzyme (e.g., Lipase) | High specificity, mild reaction conditions, environmentally friendly. researchgate.net |
Significance of Phenyl and Alkylthio Substituents in Molecular Design
In molecular design, particularly in medicinal chemistry, the choice of substituents on a core scaffold is critical for modulating a compound's physicochemical properties and biological activity. Phenyl rings and alkylthio (thioether) groups are two such substituents that hold significant strategic importance.
The phenyl ring is one of the most common structural motifs found in pharmaceuticals. pharmablock.com Its rigid structure can serve as a scaffold to orient other functional groups for optimal interaction with biological targets. Phenyl groups contribute to binding affinity through hydrophobic and π-stacking interactions. However, they can also present challenges related to poor metabolic stability and solubility. pharmablock.comhyphadiscovery.com This has led to the development of "bioisosteres," or chemical groups that can replace the phenyl ring to improve pharmacokinetic properties while retaining or enhancing biological activity. pharmablock.comrsc.org
The alkylthio group , as part of the broader class of aryl-sulfur moieties, is a "privileged motif" in drug design. tandfonline.com Organosulfur compounds constitute a significant portion of all approved pharmaceuticals, with sulfur-containing functional groups appearing in a wide variety of drugs. tandfonline.comnih.govtandfonline.com Thioethers, in particular, are valued for their unique properties, including their ability to act as hydrogen bond acceptors and their soft, polarizable nature, which can lead to unique interactions with biological targets. nih.gov The introduction of sulfur-containing functionalities is a key strategy for exploring new chemical space and fine-tuning molecular properties in drug discovery programs. tandfonline.comresearchgate.netrsc.org
Contextualizing Ethyl 2-(ethylsulfanylphenyl)butyrate within Contemporary Chemical Research
This compound is a complex molecule that integrates three distinct chemical features: an ethyl ester, a butyrate (B1204436) core, and a phenyl ring substituted with an ethylthio group. The convergence of these moieties places it at the intersection of several areas of contemporary chemical research.
The butyrate component is of significant interest. Butyrate is a short-chain fatty acid produced by microbial fermentation in the gut and is known to have a range of biological effects, including acting as an energy source for colonocytes and inhibiting histone deacetylases (HDACs). nih.govmdpi.com These properties have made butyrate and its derivatives subjects of research for applications in inflammatory conditions and metabolic disorders. mdpi.comnih.gov
The aryl-sulfur moiety (the ethylsulfanylphenyl group) is a well-established pharmacophore in medicinal chemistry. tandfonline.comtandfonline.com The synthesis of molecules containing aryl thioethers is an active area of research, with new catalytic methods being developed to facilitate their construction. nih.gov
Therefore, a compound like this compound can be contextualized as a potential probe or lead compound in a drug discovery program. Researchers might synthesize such a molecule to combine the known biological activity of the butyrate core with the modulating effects of the aryl-sulfur group. The ester itself could be designed as a prodrug, intended to be hydrolyzed in vivo to release the active butyric acid derivative.
Scope and Objectives of Research on this compound
Given the lack of extensive published research on this specific compound, any investigation would likely begin with foundational studies. The primary scope and objectives would encompass several key areas:
Chemical Synthesis and Characterization : The initial objective would be to establish an efficient and scalable synthetic route to this compound. This would be followed by complete structural and physicochemical characterization using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Physicochemical Profiling : A key objective would be to determine the compound's fundamental properties, such as solubility, lipophilicity (logP), and chemical stability. These parameters are crucial for understanding its potential behavior in biological systems.
Biological Screening : A broad objective would be to evaluate the compound's biological activity. Based on its structure, it might be screened against enzyme families like histone deacetylases (HDACs) or in cell-based assays relevant to inflammation or metabolic regulation to identify any potential therapeutic effects.
Structure-Activity Relationship (SAR) Studies : Should initial screening reveal interesting activity, a primary objective would be to synthesize a library of analogs. This would involve systematically modifying each part of the molecule—the ester group, the length of the butyrate chain, the position of the substituents on the phenyl ring, and the nature of the alkylthio group—to understand how these structural changes impact biological potency and selectivity.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1779124-38-7 | oakwoodchemical.com |
| Molecular Formula | C₁₄H₂₀O₂S | oakwoodchemical.com |
| Molecular Weight | 252.38 g/mol | oakwoodchemical.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(2-ethylphenyl)sulfanylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2S/c1-3-12-8-5-6-9-13(12)17-11-7-10-14(15)16-4-2/h5-6,8-9H,3-4,7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFCQIPITVIWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1SCCCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of Ethyl 2-(ethylsulfanylphenyl)butyrate
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route. For this compound, the analysis can be approached by considering several key bond disconnections.
Disconnections at the Ester Linkage
The most logical initial disconnection is at the ester functional group. This C-O bond cleavage simplifies the target molecule into two primary synthons: a carboxylic acid (or its activated derivative) and an alcohol.
Primary Disconnection: The ester linkage is disconnected to yield 2-(ethylsulfanylphenyl)butyric acid and ethanol (B145695). This suggests a forward synthesis involving an esterification reaction, such as the Fischer-Speier esterification, where the carboxylic acid and ethanol react in the presence of an acid catalyst. Alternatively, the carboxylic acid could be converted to a more reactive species like an acyl chloride, which would then readily react with ethanol to form the target ester.
| Retrosynthetic Step | Target Molecule | Precursors | Forward Reaction |
| Ester Disconnection | This compound | 2-(Ethylsulfanylphenyl)butyric acid + Ethanol | Fischer Esterification |
Strategies for Introducing the 2-(Ethylsulfanylphenyl) Moiety
The next critical retrosynthetic step involves the carbon-carbon bond between the phenyl ring and the chiral center of the butyrate (B1204436) chain. This disconnection leads to a nucleophilic butyrate equivalent and an electrophilic phenyl component, or vice versa.
Approach A: Arylation of a Butyrate Enolate: This strategy involves disconnecting the C(aryl)-C(butyrate) bond to an aryl halide precursor, such as 1-bromo-2-(ethylsulfanyl)benzene, and an ethyl butyrate enolate or a corresponding synthetic equivalent. The forward synthesis would be a cross-coupling reaction, potentially catalyzed by a transition metal like palladium or copper.
Approach B: Alkylation of an Aryl Nucleophile: An alternative disconnection considers the aryl group as the nucleophile. This would involve a precursor like a 2-(ethylsulfanyl)phenyl organometallic reagent (e.g., a Grignard or organolithium reagent) and an electrophilic butyrate derivative, such as ethyl 2-bromobutyrate.
Approaches to the Butyrate Backbone with Chiral Control
The stereocenter at the C2 position of the butyrate moiety requires a stereoselective approach to achieve an enantiomerically pure or enriched product.
Chiral Auxiliary Approach: A common strategy is to attach a chiral auxiliary to a precursor like 2-(ethylsulfanyl)phenylacetic acid. The auxiliary directs the alkylation with ethyl iodide, leading to the desired stereoisomer. Subsequent removal of the auxiliary reveals the chiral butyric acid, which can then be esterified.
Asymmetric Catalysis: Asymmetric hydrogenation or transfer hydrogenation of an unsaturated precursor, such as ethyl 2-(2-(ethylsulfanyl)phenyl)but-2-enoate, using a chiral catalyst could establish the stereocenter with high enantioselectivity. Lewis acid-catalyzed asymmetric reactions, for instance, the aminoalkylation of ketene silyl acetals via enantioconvergent ring opening of racemic 2-(hetero)aryl-N-sulfonyl aziridines, present another advanced strategy to access chiral β-substituted γ-amino-butyric acids, which can be conceptually adapted. rsc.org
Advanced Synthesis of the 2-(Ethylsulfanylphenyl) Precursor
The synthesis of the 2-(ethylsulfanylphenyl) moiety is a key sub-target. This involves the formation of a carbon-sulfur bond and the functionalization of the aromatic ring.
Formation of Carbon-Sulfur Bonds in Aryl Systems
The creation of the aryl thioether bond (Aryl-S-Et) is a pivotal step. Modern organic synthesis offers several powerful methods for C-S bond formation, often relying on transition metal catalysis.
Copper-Catalyzed Cross-Coupling: The Ullmann condensation and its modern variants are effective for forming C(aryl)-S bonds. mdma.ch These reactions typically involve the coupling of an aryl halide (e.g., 2-bromothiophenol or 1-bromo-2-iodobenzene) with a thiol (ethanethiol) in the presence of a copper catalyst. Ligand-free systems using copper(I) iodide (CuI) have been shown to be effective and chemoselective under relatively mild conditions. uu.nl Photoinduced, copper-catalyzed methods can even proceed at temperatures as low as 0°C. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling: Palladium complexes are highly efficient catalysts for C-S bond formation. Buchwald-Hartwig amination protocols can be adapted for thioether synthesis, coupling aryl halides or triflates with thiols. nih.gov Decarbonylative C-S coupling, which transforms thioesters into thioethers, is another innovative palladium- or nickel-catalyzed method. acs.org
Below is a table summarizing various catalytic systems for C-S bond formation.
| Catalyst System | Reactants | Conditions | Advantages |
| CuI / L-proline | Aryl Halide + Thiol | Aqueous two-phase system | Environmentally friendly, mild conditions bohrium.com |
| CuI (ligand-free) | Aryl Iodide + Thiol | Base (e.g., K2CO3), solvent (e.g., DMF) | Inexpensive, simple, good functional group tolerance uu.nl |
| Pd(OAc)2 / CyPF-tBu | Aryl Halide + Thiol Surrogate (TIPS-SH) | Base (e.g., CsF) | One-pot synthesis of unsymmetrical thioethers nih.gov |
| Pd or Ni catalysts | Thioester | Decarbonylation | Utilizes stable thioester precursors acs.org |
Functionalization of Aromatic Rings with Sulfur-Containing Groups
Introducing the initial sulfur functionality onto the aromatic ring is the first step in building the precursor. This can be achieved through various methods starting from common aromatic compounds.
From Aryl Halides: A common route involves the reaction of an ortho-dihalogenated benzene (B151609) with a sulfur nucleophile. For instance, reacting 1,2-dichlorobenzene with sodium hydrosulfide (NaSH) followed by ethylation. Alternatively, thiol-free reagents like xanthates can be used to react with aryl halides to generate thioethers. mdpi.comresearchgate.net
From Aryl Alcohols: Recent methodologies have demonstrated the conversion of aryl alcohols into thioethers through copper-catalyzed C(aryl)-C(OH) bond activation. nih.gov This process involves the cooperation of oxygenation and decarboxylative functionalization, offering a novel route from renewable feedstocks.
Thiol-Free Synthesis from Carboxylic Acids: An innovative photochemical approach allows for the synthesis of thioesters from widely available carboxylic acids and aryl halides, using tetramethylthiourea as both a sulfur source and a photoreductant. researchgate.net The resulting thioester can then be converted to the thioether.
Multi-step Organic Transformations Leading to Aryl-Sulfur Synthons
The creation of the arylsulfanyl moiety is a critical precursor to the final molecule. The synthesis of aryl sulfides can be achieved through various modern organic chemistry reactions. Transition metal-catalyzed cross-coupling reactions have become a prominent method for forming C-S bonds due to their efficiency and functional group tolerance. nih.gov
One common approach involves the coupling of an aryl halide with a thiol. For instance, a palladium-catalyzed reaction using a specific ligand like CyPF-t-Bu can effectively couple aryl halides or sulfonates with thiols, demonstrating high turnover numbers. organic-chemistry.org Nickel-catalyzed reactions also provide a powerful alternative for C-S cross-coupling, particularly with aryl and alkenyl triflates reacting with alkyl thiols under mild conditions. organic-chemistry.org
Another strategy is the photoinduced reaction of aryl halides with the thiourea anion. This method generates an arene thiolate ion, which can then be reacted in situ with an alkyl halide to produce the desired aryl alkyl sulfide. This "one-pot" two-step process is advantageous as it utilizes inexpensive and readily available thiourea. researchgate.netnih.gov
Copper-catalyzed reactions offer another avenue for aryl sulfide synthesis. For example, the coupling of aryl iodides with dimethyl disulfide in water can efficiently produce aryl methyl sulfides. organic-chemistry.org A one-pot method for creating alkyl aryl sulfides involves the in-situ generation of lithium aryl thiolates from aryl bromides via halogen-lithium exchange, followed by reaction with an alkyl halide. This approach is rapid and avoids the use of unstable aryl thiols. elsevierpure.com
Table 1: Comparison of Selected Methods for Aryl Sulfide Synthesis
| Method | Catalyst/Reagent | Substrates | Key Advantages |
| Palladium-catalyzed coupling | Pd catalyst with CyPF-t-Bu ligand | Aryl halides/sulfonates, thiols | High turnover numbers, good functional group tolerance organic-chemistry.org |
| Nickel-catalyzed coupling | Nickel catalyst | Aryl/alkenyl triflates, alkyl thiols | Mild reaction conditions, short reaction times organic-chemistry.org |
| Photoinduced reaction | Thiourea anion | Aryl halides, alkyl halides | Uses inexpensive reagents, one-pot procedure researchgate.netnih.gov |
| Copper-catalyzed coupling | Copper catalyst | Aryl iodides, dimethyl disulfide | Can be performed in water organic-chemistry.org |
| Halogen-lithium exchange | n-Butyllithium | Aryl bromides, alkyl halides | Rapid, catalyst-free, avoids unstable thiols elsevierpure.com |
Formation of the this compound Core Structure
The assembly of the core structure of this compound involves the strategic formation of the ester and the creation of the C-C bond at the chiral center.
The ethyl ester functional group can be introduced through several established esterification methods. The Fischer-Speier esterification is a classic and straightforward approach where a carboxylic acid is treated with an alcohol in the presence of an acid catalyst, typically sulfuric acid. masterorganicchemistry.comquora.com This is a reversible reaction, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. tcichemicals.comchemguide.co.uk
For the synthesis of this compound, the precursor 2-(ethylsulfanylphenyl)butanoic acid would be reacted with ethanol under acidic conditions. The reaction proceeds through protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by the alcohol. masterorganicchemistry.comoit.edu
Alternative esterification methods include the reaction of the carboxylic acid with an alkylating agent. tcichemicals.com For instance, ethyl halides could be used in the presence of a base. Enzymatic methods, such as using immobilized cutinase, also offer a green and selective route to ester synthesis, including the formation of various alkyl butyrates. nih.gov
Table 2: Overview of Esterification Strategies
| Method | Reagents | Conditions | Key Features |
| Fischer-Speier Esterification | Carboxylic acid, alcohol, acid catalyst | Typically heated | Reversible, often requires excess alcohol or water removal masterorganicchemistry.comchemguide.co.uk |
| Alkylation | Carboxylic acid, alkylating agent, base | Varies with reagents | Avoids strong acids tcichemicals.com |
| Enzymatic Esterification | Carboxylic acid, alcohol, immobilized enzyme | Mild, often in organic solvent | High selectivity, environmentally friendly nih.gov |
Asymmetric Synthesis Approaches to the Chiral Center
The creation of the stereogenic center at the alpha-position of the butyrate is a crucial aspect of the synthesis. Modern asymmetric synthesis provides several powerful strategies to achieve this with high enantioselectivity. Catalytic asymmetric synthesis of α-stereogenic carboxylic acids has seen significant advancements. rsc.org
One major approach is the catalytic asymmetric α-arylation of carbonyl compounds. This involves the coupling of an enolate or its equivalent with an aryl halide, catalyzed by a transition metal complex with a chiral ligand. organic-chemistry.org For instance, a palladium-catalyzed asymmetric arylation of N-aryl imino esters can produce chiral arylglycine derivatives in good yields and high enantioselectivities. organic-chemistry.org Another strategy is the nickel-catalyzed enantioconvergent carboxylation of racemic benzylic halides using carbon dioxide, which can be a route to chiral α-aryl carboxylic acids. researchgate.net
The use of chiral auxiliaries is another well-established method. For example, Evans' oxazolidinone or Myers' pseudoephedrine auxiliaries can be attached to the carboxylic acid precursor, directing a subsequent alkylation step to create the desired stereocenter. The auxiliary is then cleaved to reveal the chiral carboxylic acid. researchgate.net Asymmetric hydrogenation of a corresponding α,β-unsaturated precursor is also a viable route to chiral α-aryl carboxylic acids. researchgate.net
Catalysis plays a pivotal role in both the esterification and the key C-C bond-forming alkylation/arylation step. As mentioned, acid catalysts like sulfuric acid are standard for Fischer esterification. chemguide.co.uk Polymeric catalysts are also being used as a more environmentally friendly alternative to sulfuric acid. chemra.com
For the crucial α-arylation step, palladium catalysis is a cornerstone. The groups of Hartwig and Buchwald have extensively developed methods for the palladium-catalyzed α-arylation of esters and ketones. organic-chemistry.org These reactions typically involve the formation of an ester enolate, which then undergoes cross-coupling with an aryl halide. The choice of ligand on the palladium catalyst is critical for the reaction's success. organic-chemistry.org Zinc enolates have also been used in palladium-catalyzed α-arylations, particularly with aryl bromides. organic-chemistry.org
Copper-catalyzed cross-coupling reactions are also effective for the formation of α-aryl esters. These reactions can be performed with low catalyst loading and in greener solvents. organic-chemistry.org Diaryliodonium salts have emerged as potent arylating agents in copper-catalyzed α-arylation of β-ketoesters and silyl enol ethers, providing a route to α-aryl carbonyl compounds. mdpi.com
Recent advancements in organic synthesis have introduced several novel coupling reactions for the formation of the critical C-C bond in the this compound core. The α-arylation of carbonyl compounds remains a central theme, with continuous improvements being made. researchgate.net
One innovative approach is the cobalt-catalyzed three-component alkyl arylation of acrylates, which allows for the efficient synthesis of α-aryl esters by combining an acrylate, an alkyl iodide, and an aryl Grignard reagent. organic-chemistry.org Another novel method involves the rhodium-catalyzed cross-coupling of diazoesters with arylsiloxanes, which proceeds via a carbene migratory insertion mechanism. organic-chemistry.org
The merger of different catalytic modes has also led to new transformations. For example, the combination of aerobic oxidative copper catalysis with decarboxylative enolate interception allows for the α-arylation of malonic acid derivatives with arylboron nucleophiles. organic-chemistry.org Furthermore, ammonium ylides, generated in situ from α-diazo esters, can undergo an aldol-type reaction with arylaldehydes in a three-component reaction to form β-aryl-β-hydroxy α-amino acid frameworks, showcasing novel C-C bond formation strategies that could be adapted. nih.gov
Derivatization and Analog Synthesis of this compound
The synthetic routes established for this compound can be readily adapted to produce a wide range of derivatives and analogs. By systematically varying the starting materials in the key synthetic steps, the chemical space around the core structure can be extensively explored.
For instance, in the formation of the aryl-sulfur synthon, a variety of substituted aryl halides and different thiols can be employed. This would allow for the introduction of diverse functional groups on the aromatic ring and variation of the alkyl group attached to the sulfur atom.
The butyrate side chain can also be modified. Instead of a butyrate, other alkyl esters can be synthesized by using different α-halo esters in the alkylation step or by employing different alcohols in the esterification. The length and branching of the alkyl chain can be altered in this manner.
Furthermore, the ester functionality itself can be converted into other functional groups. For example, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide, an alcohol, or other derivatives using standard organic transformations. The synthesis of related compounds like Ethyl 2-methylbutyrate, a fatty acid ester, is well-documented and provides a basis for understanding the synthesis of similar structures. foodb.ca The synthesis of compounds like ethyl 2-oxo-4-phenylbutyrate, an important pharmaceutical intermediate, also highlights synthetic strategies involving Grignard reactions and condensations that could be applied to create analogs with different functionalities on the side chain. google.com
Table 3: Potential Derivatization and Analog Synthesis Strategies
| Moiety to Modify | Synthetic Step to Vary | Potential New Functionalities/Structures |
| Aryl group | C-S bond formation | Substituted phenyl rings (e.g., with methoxy, nitro, halide groups) |
| Sulfur-linked alkyl group | C-S bond formation | Methyl, propyl, or more complex alkyl groups on the sulfur |
| Butyrate side chain | α-Arylation/Alkylation | Different alkyl chains (e.g., propionate, pentanoate) |
| Ester group | Post-synthesis modification | Carboxylic acid, amide, alcohol |
Modifications at the Ester Functional Group
The reactivity of the ethyl ester group in this compound is expected to follow general principles of ester chemistry. However, no specific studies detailing these transformations for this compound have been identified.
Hydrolysis: Typically, the hydrolysis of an ethyl ester to its corresponding carboxylic acid can be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, generally requiring an excess of water to drive the equilibrium towards the products: 2-(ethylsulfanylphenyl)butyric acid and ethanol. researchgate.netresearchgate.net In contrast, base-catalyzed hydrolysis, or saponification, is an irreversible reaction that would yield the salt of the carboxylic acid and ethanol. researchgate.netresearchgate.net Without experimental data, the specific reaction conditions, such as catalyst choice, temperature, and reaction times, for the hydrolysis of this compound are unknown.
Transesterification: This process involves the conversion of the ethyl ester to another ester by reaction with a different alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol would theoretically produce Mthis compound. The efficiency of such a reaction would depend on factors like the nature of the alcohol and the catalyst used. Again, no literature specifically describing this transformation for the target compound could be located.
Reduction: The reduction of the ester functional group would likely yield 2-(ethylsulfanylphenyl)butan-1-ol. Common reducing agents for esters include lithium aluminum hydride (LiAlH₄) and other metal hydrides. The specific conditions and yields for the reduction of this compound have not been reported.
Transformations of the Ethylsulfanyl Moiety
The ethylsulfanyl (-SCH₂CH₃) group presents another site for potential chemical modification, primarily through oxidation.
Oxidation to Sulfoxide (B87167) and Sulfone: The sulfur atom in the ethylsulfanyl group can be oxidized to form a sulfoxide and subsequently a sulfone. This is a common transformation for thioethers. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents might selectively produce the sulfoxide, while stronger agents would lead to the sulfone. However, no studies detailing the oxidation of this compound are available.
Substituent Effects on Phenyl Ring Reactivity
The phenyl ring in this compound is substituted with both an ethylsulfanyl group and a 2-butyrate ethyl ester group. These substituents would influence the regioselectivity and rate of electrophilic aromatic substitution reactions.
The ethylsulfanyl group is generally considered to be an ortho-, para-directing activator in electrophilic aromatic substitution due to the ability of the sulfur atom's lone pairs to donate electron density to the aromatic ring through resonance. Conversely, the 2-butyrate ethyl ester group is an electron-withdrawing group and would be expected to be a meta-director and a deactivator of the ring. The interplay of these two competing directing effects would determine the outcome of reactions such as nitration, halogenation, or Friedel-Crafts acylation. Without empirical data, predicting the major products of such reactions on this compound is purely speculative.
Synthesis of Stereoisomers and Diastereomers
The carbon atom at the 2-position of the butyrate chain is a stereocenter, meaning that this compound can exist as a pair of enantiomers. The synthesis of specific stereoisomers is a critical aspect of modern organic chemistry, often achieved through asymmetric synthesis or chiral resolution.
Asymmetric Synthesis: This would involve the use of chiral catalysts or auxiliaries to stereoselectively create the desired enantiomer. Methodologies for the asymmetric synthesis of related 2-aryl carboxylic acid derivatives exist, but none have been specifically applied to this compound.
Chiral Resolution: This technique involves separating a racemic mixture of enantiomers. This can be accomplished by various methods, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography. There is no information available in the scientific literature regarding the resolution of racemic this compound.
Structural Elucidation and Advanced Spectroscopic Analysis
Mass Spectrometry for Structural Characterization
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Further research and publication of the spectroscopic properties of Ethyl 2-(ethylsulfanylphenyl)butyrate in peer-reviewed scientific journals are necessary before a comprehensive and accurate article on its structural analysis can be composed.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular structure of this compound by probing the vibrational modes of its constituent functional groups. The spectra are characterized by frequencies corresponding to the ester, phenyl, and sulfanyl (B85325) (thioether) moieties, each occupying distinct regions of the electromagnetic spectrum.
The analysis of the IR and Raman spectra of this compound is facilitated by assigning observed bands to specific molecular vibrations. These assignments are based on established group frequency ranges for its primary functional components.
The ester group presents several strong and characteristic absorption bands. The most prominent is the carbonyl (C=O) stretching vibration, which typically appears as a strong band in the IR spectrum between 1750 and 1735 cm⁻¹ for saturated aliphatic esters. vscht.czlibretexts.org The C-O stretching vibrations of the ester linkage also produce strong bands in the fingerprint region, generally between 1300 and 1000 cm⁻¹, which can be useful for identification. libretexts.org
The phenyl group is identified by several characteristic vibrations. The C-H stretching modes of the aromatic ring are observed just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. vscht.cz In contrast, the C-H stretching vibrations from the ethyl and butyrate (B1204436) alkyl chains appear just below 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring give rise to bands of variable intensity in the 1600-1450 cm⁻¹ region. libretexts.org
The sulfanyl (thioether) moiety is characterized by its C-S stretching vibration. This bond generally produces a weak to moderate band in the IR spectrum, but it is often more prominent and easily identifiable in the Raman spectrum, typically appearing in the 600-800 cm⁻¹ range. rsc.org The relative intensity and position of the C-S stretching band can be influenced by the conformation of the molecule. rsc.org
A summary of these characteristic frequencies is presented in the table below.
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| Ester | C=O Stretch | 1750-1735 (Strong) libretexts.org | Variable |
| C-O Stretch | 1300-1000 (Strong) libretexts.org | Moderate to Weak | |
| Phenyl | Aromatic C-H Stretch | 3100-3000 (Variable) vscht.cz | Strong |
| Aromatic C=C Stretch | 1600-1450 (Variable) libretexts.org | Strong | |
| Sulfanyl (Thioether) | C-S Stretch | 800-600 (Weak to Moderate) | 800-600 (Moderate to Strong) rsc.org |
| Alkyl (Ethyl/Butyrate) | Aliphatic C-H Stretch | 3000-2850 (Strong) libretexts.org | Strong |
Due to the presence of several single bonds, this compound can exist in multiple conformations arising from the rotation around the C-C, C-O, and C-S bonds. Vibrational spectroscopy is a powerful tool for studying this conformational isomerism. nih.gov Different conformers of a molecule can give rise to distinct vibrational spectra, as the force constants of bonds and vibrational coupling can vary with the geometry. mdpi.com
By performing temperature-dependent IR and Raman spectroscopy, it is possible to study the equilibrium between different conformers. As the temperature changes, the relative populations of the conformers shift according to the Boltzmann distribution, leading to changes in the relative intensities of the corresponding spectral bands. nih.gov This allows for the determination of the relative thermodynamic stabilities of the conformers. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to calculate the vibrational frequencies for different possible conformers and aid in the assignment of the observed bands. nih.govmdpi.com For thioether-containing molecules, changes in the spectral regions from 500 to 1200 cm⁻¹ can be particularly indicative of conformational changes. mdpi.com
X-ray Diffraction Studies on this compound and its Analogs
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For a compound like this compound, single-crystal X-ray diffraction would provide precise information on its absolute configuration, molecular conformation, and the nature of its intermolecular interactions within the crystal lattice.
Single-crystal X-ray crystallography is considered the most reliable technique for the unambiguous determination of the absolute configuration of a chiral molecule. nih.govencyclopedia.pub If this compound is synthesized in an enantiomerically pure form, growing a suitable single crystal allows for an X-ray diffraction experiment that can distinguish between the two possible enantiomers.
This determination relies on the phenomenon of anomalous scattering (or resonant scattering). ed.ac.uk When the X-ray wavelength used is near an absorption edge of one of the atoms in the crystal, the scattering factor for that atom becomes complex. This effect breaks the inversion symmetry of the diffraction pattern (Friedel's Law), meaning that the intensity of a reflection (hkl) is no longer equal to the intensity of its inverse (-h-k-l). ed.ac.uk By carefully measuring these intensity differences (Bijvoet pairs), the true absolute configuration of the molecule can be determined. The Flack parameter is a critical value refined during the structure solution process; a value close to zero for a given configuration confirms its correctness. encyclopedia.pub For organic molecules composed mainly of light atoms (C, H, O, N, S), the anomalous scattering effect is weak, making the use of copper (Cu-Kα) radiation, which has a longer wavelength than the more common molybdenum (Mo-Kα) radiation, preferable for enhancing the signal. encyclopedia.pub
The crystal packing of this compound is governed by a variety of non-covalent intermolecular and intramolecular interactions. An X-ray crystal structure would reveal the precise geometries of these interactions. ias.ac.in The phenyl ring, ester, and sulfanyl groups are all capable of participating in significant intermolecular contacts that dictate the supramolecular architecture.
Potential interactions include:
C-H···π Interactions: Hydrogen atoms from the alkyl chains of neighboring molecules can interact with the electron-rich π-system of the phenyl ring. These interactions are known to influence crystal packing. rsc.org
π-π Stacking: Phenyl rings of adjacent molecules may stack in offset or edge-to-face arrangements, driven by electrostatic and dispersion forces.
Sulfur-Aromatic Interactions: The sulfur atom of the thioether can engage in interactions with the phenyl ring. While S-H/π interactions are well-documented, the lone pairs on the sulfanyl sulfur can also interact favorably with the π-system of an adjacent ring. nih.gov
Dipole-Dipole Interactions: The polar ester group (C=O) can lead to significant dipole-dipole interactions that help to organize the molecules within the crystal lattice.
Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts from crystal structure data, providing a fingerprint plot that summarizes the nature and prevalence of different types of interactions. mdpi.com
An X-ray diffraction study provides a precise snapshot of the molecule's conformation as it exists in the solid state. rsc.orgresearchgate.net This solid-state conformation is the result of a balance between the molecule's intrinsic conformational preferences (intramolecular forces) and the stabilizing effects of intermolecular interactions within the crystal lattice (packing forces). rsc.org
The conformation observed in the crystal may differ from the most stable conformation in the gas phase or in solution, where packing forces are absent. The torsional angles defining the orientation of the ethylsulfanyl group relative to the phenyl ring, and the conformation of the butyrate chain, would be precisely determined. researchgate.net In some cases, multiple, distinct conformations of the same molecule can co-exist within the same crystal or crystallize as different polymorphs. americanpharmaceuticalreview.com Variable-temperature X-ray diffraction can be used to study dynamic conformational changes or phase transitions within the crystal as a function of temperature. rsc.org
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For Ethyl 2-(ethylsulfanylphenyl)butyrate, such studies would provide invaluable insights into its behavior at the atomic and molecular level.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of this compound would typically involve:
Calculation of Molecular Orbitals: Determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Electron Density Distribution: Mapping the electron density to identify electron-rich and electron-deficient regions, which helps in predicting sites for electrophilic and nucleophilic attack.
Calculation of Molecular Properties: Predicting properties such as dipole moment, polarizability, and electrostatic potential.
Currently, there are no published DFT studies specifically for this compound to populate a data table with these parameters.
Ab Initio Methods for Ground State Geometries
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods are crucial for accurately determining the ground state geometry of a molecule. For this compound, this would involve:
Geometry Optimization: Calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure of the molecule.
Vibrational Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict its infrared and Raman spectra.
Without specific research, the precise optimized geometric parameters for this compound are not available.
Calculation of Spectroscopic Parameters
Theoretical calculations can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra. For this compound, this would include:
NMR Chemical Shifts: Predicting the 1H and 13C NMR chemical shifts to aid in the structural elucidation of the compound.
UV-Vis Absorption Spectra: Calculating the electronic transitions to predict the wavelengths of maximum absorption.
IR and Raman Spectra: Simulating the vibrational spectra to identify characteristic functional group frequencies.
No calculated spectroscopic parameters for this compound are available in the current body of scientific literature.
Conformational Analysis and Potential Energy Surfaces
The flexibility of this compound, due to its rotatable single bonds, means it can exist in multiple conformations. Understanding its conformational landscape is key to understanding its physical and biological properties.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) are computational methods used to study the conformational flexibility and dynamics of molecules. For this compound, these simulations would:
Identify Stable Conformers: By systematically rotating the flexible bonds and calculating the potential energy, the low-energy, stable conformations could be identified.
Simulate Molecular Motion: MD simulations would provide a picture of how the molecule moves and changes its shape over time at a given temperature.
Specific MM and MD simulation results for this compound are not documented.
Exploration of Conformational Space for this compound
A thorough exploration of the conformational space is essential for identifying the global minimum energy conformation and other low-energy conformers that may be present under different conditions. This involves:
Systematic or Stochastic Searches: Employing algorithms to explore all possible conformations and identify the most stable ones.
Potential Energy Surface (PES) Mapping: Creating a map of the energy of the molecule as a function of its geometry, which provides a comprehensive view of its conformational landscape.
Detailed studies on the conformational space and potential energy surface of this compound have not yet been reported.
Large Amplitude Motions and Torsional Barriers
Large amplitude motions in this compound would primarily involve rotations around its flexible single bonds. These include the rotation of the ethyl group attached to the sulfur atom, the movement of the entire ethylsulfanylphenyl moiety relative to the butyrate (B1204436) chain, and the conformational flexibility of the ethyl ester group. These motions are governed by torsional barriers, which are the energy required to rotate around a specific chemical bond.
Computational methods, particularly Density Functional Theory (DFT), are adept at calculating the potential energy surface associated with these rotations. By systematically changing the dihedral angle of a bond of interest and calculating the corresponding energy at each step, a torsional energy profile can be generated. The peaks of this profile represent the energy barriers for rotation. Understanding these barriers is crucial as they dictate the accessible conformations of the molecule at a given temperature, which in turn influences its physical properties and reactivity.
Hypothetical Torsional Energy Barriers for this compound
| Bond Under Rotation | Predicted Torsional Barrier (kcal/mol) |
| Phenyl-C(butyrate) | Data Not Available |
| C(butyrate)-S | Data Not Available |
| S-C(ethyl) | Data Not Available |
| C(carbonyl)-O | Data Not Available |
| O-C(ethyl) | Data Not Available |
| Note: This table is illustrative. The values are placeholders as specific computational data for this compound is not available in the reviewed literature. |
Stereochemical Insights from Computational Methods
The stereochemistry of this compound, which possesses a stereocenter at the second carbon of the butyrate backbone, can be extensively studied using computational techniques. These methods can predict the relative stability of different stereoisomers and model the factors that control stereoselectivity in its synthesis.
Prediction of Enantiomeric and Diastereomeric Stability
This compound can exist as a pair of enantiomers, (R)- and (S)-. Computational chemistry can be used to determine the three-dimensional structure of each enantiomer and calculate its electronic energy. For enantiomers, these energies are identical. If the molecule were to have additional chiral centers, it would exist as diastereomers, which would exhibit different calculated energies, allowing for the prediction of their relative thermodynamic stability. The more stable diastereomer would be the one with the lower calculated energy, which can be correlated with its natural abundance.
Predicted Relative Stability of Stereoisomers
| Stereoisomer | Calculated Relative Energy (kcal/mol) |
| (R)-Ethyl 2-(ethylsulfanylphenyl)butyrate | 0.00 (Reference) |
| (S)-Ethyl 2-(ethylsulfanylphenyl)butyrate | 0.00 |
| Note: Enantiomers are energetically equivalent. This table serves as a theoretical representation. |
Modeling Chiral Induction in Synthetic Pathways
Computational modeling is instrumental in understanding how chiral auxiliaries or catalysts induce the formation of one enantiomer over another in a chemical reaction. By building a computational model of the reaction, it is possible to investigate the transition states that lead to the (R)- and (S)-products. The energy difference between these competing transition states is directly related to the enantiomeric excess that would be observed experimentally. A lower energy transition state for the formation of one enantiomer implies that it will be the major product. These models can reveal the specific non-covalent interactions, such as steric hindrance or hydrogen bonding, that are responsible for the chiral induction.
Investigation of Reaction Mechanisms via Computational Approaches
The mechanisms of chemical reactions involving this compound can be meticulously mapped out using computational methods. This involves identifying the most energetically favorable pathway from reactants to products, including the characterization of all intermediates and transition states.
Transition State Search and Energy Barriers for Key Transformations
For a given transformation, such as the synthesis or a subsequent reaction of this compound, computational chemists can perform a transition state search. This involves finding the saddle point on the potential energy surface that connects the reactants and products. The energy of this transition state, relative to the reactants, defines the activation energy barrier for the reaction. A reaction with a lower activation energy will proceed at a faster rate. By comparing the activation energies of different possible mechanistic pathways, the most likely reaction mechanism can be determined.
Hypothetical Energy Barriers for a Key Transformation
| Mechanistic Step | Calculated Activation Energy (kcal/mol) |
| Initial Nucleophilic Attack | Data Not Available |
| Intermediate Rearrangement | Data Not Available |
| Product Formation | Data Not Available |
| Note: This is an illustrative table. Specific data is contingent on a defined reaction and is currently unavailable. |
Solvent Effects on Reaction Pathways
The choice of solvent can dramatically influence the rate and outcome of a chemical reaction. Computational models can account for these solvent effects through two primary approaches. Implicit solvent models treat the solvent as a continuous medium, which is computationally efficient for estimating the general effect of solvent polarity. Explicit solvent models involve including a number of individual solvent molecules in the calculation. This more rigorous approach can capture specific interactions like hydrogen bonding between the solvent and the reacting molecules, providing a more detailed and accurate picture of the solvent's role in the reaction mechanism, particularly its influence on the stability of transition states and intermediates.
Mechanistic Organic Chemistry of Ethyl 2 Ethylsulfanylphenyl Butyrate
Reactivity Profile of the Ester Group
The ester group in Ethyl 2-(ethylsulfanylphenyl)butyrate is a key site for nucleophilic acyl substitution reactions. Its reactivity is influenced by the electronic effects of the substituted phenyl ring and the steric hindrance around the carbonyl carbon.
Ester hydrolysis is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) lead to the formation of 2-(ethylsulfanylphenyl)butyric acid. youtube.com The reaction is reversible, and the mechanism is the reverse of Fischer esterification. youtube.com
Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as hydroxide (B78521) ions (OH-), the ester undergoes saponification. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com The subsequent collapse of this intermediate results in the elimination of the ethoxide ion (EtO-), which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol. masterorganicchemistry.com This reaction is essentially irreversible due to the final deprotonation step. masterorganicchemistry.com
The rate of saponification is typically second-order: Rate = k[Ester][OH-]
| Condition | Catalyst | Mechanism | Key Intermediate | Products |
| Acidic | H+ | Nucleophilic Acyl Substitution | Protonated Tetrahedral Intermediate | 2-(ethylsulfanylphenyl)butyric acid + Ethanol |
| Basic | OH- | Nucleophilic Acyl Substitution (Saponification) | Tetrahedral Intermediate | 2-(ethylsulfanylphenyl)carboxylate + Ethanol |
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can also be catalyzed by either an acid or a base. ucla.eduorganic-chemistry.org In an acid-catalyzed transesterification, the mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. ucla.edu
For this compound, reaction with an alcohol (R'OH) in the presence of an acid or base catalyst would lead to the formation of a new ester, this compound, and ethanol. The equilibrium can be shifted by using an excess of the reactant alcohol or by removing the ethanol as it is formed. ucla.edu
| Catalyst | Reagent | Mechanism | Product |
| Acid (e.g., H2SO4) | Alcohol (R'OH) | Acid-Catalyzed Nucleophilic Acyl Substitution | Alkyl 2-(ethylsulfanylphenyl)butyrate + Ethanol |
| Base (e.g., NaOR') | Alcohol (R'OH) | Base-Catalyzed Nucleophilic Acyl Substitution | Alkyl 2-(ethylsulfanylphenyl)butyrate + Ethanol |
Reactivity of the Ethylsulfanyl Substituent
The sulfur atom in the ethylsulfanyl group possesses lone pairs of electrons, making it nucleophilic and susceptible to oxidation. The presence of this group also influences the reactivity of the adjacent benzylic position.
Thioethers can be readily oxidized to sulfoxides and subsequently to sulfones. masterorganicchemistry.com The choice of oxidizing agent and reaction conditions determines the extent of oxidation.
Oxidation to Sulfoxide (B87167): Mild oxidizing agents, such as hydrogen peroxide (H2O2) or a stoichiometric amount of a peroxy acid (e.g., m-CPBA), can selectively oxidize the thioether to a sulfoxide. masterorganicchemistry.comnih.gov The proposed mechanism involves the nucleophilic attack of the sulfur atom on the oxidant. nih.gov
Oxidation to Sulfone: The use of stronger oxidizing agents or an excess of the oxidant will further oxidize the sulfoxide to a sulfone. masterorganicchemistry.com
| Oxidizing Agent | Product | Oxidation State of Sulfur |
| H2O2 (1 equivalent) or m-CPBA (1 equivalent) | Ethyl 2-(ethylsulfinylphenyl)butyrate | +0 |
| Excess H2O2 or other strong oxidants | Ethyl 2-(ethylsulfonylphenyl)butyrate | +2 |
The sulfur atom in a thioether is more nucleophilic than the oxygen atom in an ether due to the greater polarizability and the less tightly held valence electrons of sulfur. openstax.orglibretexts.org This enhanced nucleophilicity allows the sulfur atom to react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. openstax.orglibretexts.org
For this compound, reaction with an alkyl halide (R'-X) would proceed via an SN2 mechanism, where the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a trialkylsulfonium salt. openstax.org
The ethylsulfanyl group can participate in elimination reactions, either as a leaving group itself (after conversion to a sulfonium salt) or by influencing the acidity of adjacent protons.
Reactivity of the Phenyl Ring
The reactivity of the phenyl ring in this compound is primarily dictated by the electronic and steric effects of its substituents: the ethylsulfanyl group (-SCH₂CH₃) and the 2-butyrate ethyl ester group [-CH(CH₂CH₃)COOCH₂CH₃]. The ethylsulfanyl group, a thioether, acts as an activating group and an ortho, para-director in electrophilic aromatic substitutions due to the lone pairs on the sulfur atom that can be donated to the ring through resonance. The alkyl chain attached to the ring is also weakly activating. Conversely, the bulky nature of the 2-butyrate ethyl ester substituent introduces significant steric hindrance, which can influence the regioselectivity of reactions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SₑAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The rate and position of this substitution on the this compound ring are influenced by the attached groups. The thiomethyl group (-SMe), analogous to the ethylsulfanyl group, is known to be an activating group that directs incoming electrophiles to the ortho and para positions. rsc.org This is because the sulfur atom can stabilize the cationic intermediate (the sigma complex) via resonance. pearson.com
Studies comparing the reactivity of thioanisole (B89551) (methyl phenyl sulfide) to other substituted benzenes in protodesilylation reactions provide insight into the activating nature of the thioether group. The partial rate factors indicate the reactivity at a specific position relative to a single position on a benzene (B151609) ring.
| Compound (C₆H₄X) | Substituent (X) | Partial Rate Factor (ortho) | Partial Rate Factor (para) |
|---|---|---|---|
| Thioanisole | -SMe | 18.4 | 65.2 |
| Thiophenol | -SH | 4.42 | 11.3 |
| Phenol | -OH | 3720 | - |
Data sourced from protodesilylation studies. rsc.org
The data shows that the -SMe group is less activating than the -OH group but more activating than the -SH group. rsc.org For this compound, electrophilic attack is expected to occur preferentially at the para position to the ethylsulfanyl group. Substitution at the ortho position would be sterically hindered by the large 2-butyrate ethyl ester substituent. Common SₑAr reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.commasterorganicchemistry.com For instance, nitration with a mixture of nitric acid and sulfuric acid would likely yield ethyl 2-(4-nitro-2-(ethylsulfanyl)phenyl)butyrate as the major product. masterorganicchemistry.com
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This type of reaction is generally unfavorable for electron-rich aromatic rings like that of this compound. chemistrysteps.com SₙAr reactions typically require two key features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org
The phenyl ring of this compound contains electron-donating groups (the ethylsulfanyl and the alkyl portion of the butyrate (B1204436) group), which deactivate the ring towards nucleophilic attack. Therefore, it will not undergo SₙAr reactions under standard conditions. For a substitution to occur, the molecule would first need to be significantly modified, for example, through the introduction of nitro groups via electrophilic substitution.
| Substrate | Substituents | Reactivity toward SₙAr |
|---|---|---|
| This compound | Electron-donating (-SEt, -Alkyl) | Unreactive |
| 2,4-Dinitrochlorobenzene | Electron-withdrawing (-NO₂) | Highly Reactive |
General reactivity trends for SₙAr reactions. wikipedia.orgchemistrysteps.com
Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions
While classical SₙAr is not feasible, the functionalization of the phenyl ring can be achieved through modern metal-catalyzed cross-coupling reactions. These reactions have become a cornerstone of synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net
There are two main pathways for this compound to participate in these reactions:
Activation via Halogenation: The phenyl ring can first be halogenated (e.g., brominated or iodinated) using an electrophilic aromatic substitution reaction. The resulting aryl halide can then serve as a substrate in various cross-coupling reactions.
Direct C-S Bond Activation: More recent developments have shown that aryl sulfides can directly participate in cross-coupling reactions, where the C–S bond is cleaved and a new bond is formed. This approach avoids a separate halogenation step. Nickel-based catalysts are often effective for this type of transformation. researchgate.netacs.org
A variety of powerful cross-coupling reactions could be employed, each tailored to form a specific type of bond.
| Reaction Name | Catalyst (Typical) | Coupling Partners | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Palladium (Pd) | Aryl Halide/Sulfide + Organoboron Reagent | C-C |
| Heck Coupling | Palladium (Pd) | Aryl Halide + Alkene | C-C |
| Buchwald-Hartwig Amination | Palladium (Pd) | Aryl Halide/Sulfide + Amine | C-N |
| C-S Coupling | Copper (Cu) or Palladium (Pd) | Aryl Halide + Thiol | C-S |
| Kumada Coupling | Nickel (Ni) or Palladium (Pd) | Aryl Halide/Sulfide + Grignard Reagent | C-C |
Summary of common metal-catalyzed cross-coupling reactions. nih.govresearchgate.netresearchgate.net
Stereoselective Reactions Involving the Chiral Center
The structure of this compound contains a stereocenter at the second carbon of the butyrate chain (the α-carbon). This carbon is bonded to four different groups: the ethylsulfanylphenyl group, an ethyl group, a hydrogen atom, and an ethyl carboxylate group. The presence of this chiral center means that the molecule can exist as a pair of enantiomers.
Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com When a molecule already contains a stereocenter, as in this case, it can influence the stereochemical outcome of a reaction at or near that center. This is known as diastereoselection, where one diastereomer is formed preferentially over another.
A key reaction involving the chiral center of this compound is the formation of an enolate. Treatment with a strong base can remove the acidic α-proton, creating a planar enolate intermediate. The subsequent reaction of this enolate with an electrophile can occur from two different faces. The existing stereocenter, particularly the bulky ethylsulfanylphenyl and ethyl groups, can sterically direct the approach of the incoming electrophile to one face over the other, resulting in the preferential formation of one diastereomer.
For example, if a single enantiomer of this compound were to be alkylated via its enolate, the reaction would likely produce a mixture of two diastereomers in unequal amounts.
| Reaction Type | Key Intermediate | Stereochemical Principle | Potential Outcome |
|---|---|---|---|
| Enolate Alkylation | Ester Enolate | Diastereoselection | Unequal mixture of two diastereomers |
| Aldol (B89426) Reaction | Ester Enolate | Diastereoselection | Preferential formation of one diastereomeric aldol adduct |
Conceptual stereoselective reactions involving the chiral center.
The degree of diastereoselectivity depends on several factors, including the precise structure of the substrate, the nature of the electrophile, the base used to form the enolate, and the reaction conditions (e.g., temperature and solvent). The synthesis of a specific stereoisomer of a complex molecule often relies on such stereoselective transformations. researchgate.net
Advanced Analytical Methodologies for Purity and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool for the separation of Ethyl 2-(ethylsulfanylphenyl)butyrate from potential impurities, starting materials, and byproducts. The choice of technique is dictated by the physicochemical properties of the compound and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is typically suitable for this analysis, leveraging the compound's moderate polarity.
A typical HPLC system for the analysis of this compound would involve a C18 stationary phase, which provides excellent separation for a wide range of organic molecules. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, run in an isocratic or gradient mode to achieve optimal separation. Detection is commonly performed using a UV-Vis detector, as the phenyl group in the molecule exhibits significant absorbance in the ultraviolet region, typically around 254 nm.
Detailed research findings on analogous compounds, such as sodium butyrate (B1204436) and other arylpropionic acid esters, suggest that a well-optimized HPLC method can achieve high resolution and sensitivity. For instance, a study on sodium butyrate utilized a C18 column with a mobile phase of phosphate (B84403) buffer and acetonitrile, achieving good separation and linearity. aurigeneservices.comresearchgate.net
Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV-Vis at 254 nm |
| Column Temperature | 25 °C |
This table presents a hypothetical but scientifically plausible set of parameters for the HPLC analysis of this compound, based on methods for structurally related compounds.
Gas Chromatography (GC)
For volatile and thermally stable compounds, Gas Chromatography (GC) is a powerful technique for purity analysis. Given that this compound is an ester, it is expected to have sufficient volatility for GC analysis. The presence of a sulfur atom in the molecule makes it particularly amenable to detection by a sulfur-selective detector.
A standard GC analysis would employ a capillary column with a non-polar or moderately polar stationary phase, such as a polydimethylsiloxane-based phase. The carrier gas is typically an inert gas like helium or nitrogen. While a Flame Ionization Detector (FID) can be used for general-purpose analysis, a Sulfur Chemiluminescence Detector (SCD) offers superior sensitivity and selectivity for sulfur-containing compounds. shimadzu.comhpst.cz This selectivity is highly advantageous as it minimizes interference from non-sulfur-containing impurities, providing a cleaner chromatogram and more accurate purity assessment. researchgate.net
Research on the analysis of thiophene (B33073) and other sulfur compounds in various matrices has demonstrated the exceptional performance of GC-SCD in providing equimolar sulfur responses and excellent selectivity. shimadzu.comlabrulez.com
Table 2: Representative GC-SCD Conditions for Purity Analysis of this compound
| Parameter | Value |
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C |
| Detector | Sulfur Chemiluminescence Detector (SCD) |
| Detector Temperature | 800 °C (furnace) |
The parameters in this table are representative and are based on established GC methods for the analysis of aromatic sulfur compounds.
Chiral Chromatography for Enantiomeric Excess Determination
The presence of a chiral center at the second carbon of the butyrate chain in this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers. Determining the enantiomeric excess (e.e.) is crucial as different enantiomers of a chiral compound can exhibit distinct biological activities.
Chiral HPLC is the most common approach for enantiomeric separation. This is typically achieved using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a broad range of chiral compounds. nih.gov The mobile phase in chiral HPLC is usually a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695). The separation is based on the differential interactions of the enantiomers with the chiral stationary phase, leading to different retention times.
Studies on the chiral separation of related compounds like 2-phenylbutyric acid have successfully employed cyclodextrin-based selectors. researchgate.netmdpi.com The choice of the chiral selector and the mobile phase composition are critical for achieving baseline separation of the enantiomers. sigmaaldrich.com
Table 3: Example Chiral HPLC Parameters for Enantiomeric Excess Determination
| Parameter | Value |
| Column | Chiralcel OD-H (Cellulose-based CSP) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.5 mL/min |
| Detector | UV-Vis at 254 nm |
| Column Temperature | 25 °C |
This table provides an illustrative example of chiral HPLC conditions that could be applied for the enantiomeric separation of this compound.
Quantitative Analysis Methods
Once the purity of this compound has been established, quantitative analysis is performed to determine its concentration in a given sample. Spectrophotometric and titrimetric methods are two classical approaches that can be employed for this purpose.
Spectrophotometric Methods for Concentration Determination
UV-Vis spectrophotometry can be a straightforward and rapid method for quantifying this compound, provided it is the only component in the solution that absorbs at the analytical wavelength. The presence of the phenyl chromophore in the molecule results in a characteristic UV absorption spectrum.
To determine the concentration, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve, following the Beer-Lambert law. The λmax for compounds containing a phenyl group is typically in the range of 250-270 nm. nist.govresearchgate.net
The quantitative analysis of similar aromatic esters, such as sodium benzoate, has been successfully performed using UV-Vis spectrophotometry, demonstrating good linearity and accuracy. mt.comacgpubs.org
Table 4: Hypothetical Data for Spectrophotometric Quantification
| Concentration (mg/L) | Absorbance at λmax |
| 5 | 0.150 |
| 10 | 0.305 |
| 15 | 0.448 |
| 20 | 0.610 |
| Unknown Sample | 0.380 |
This table illustrates the type of data that would be generated during a spectrophotometric analysis to determine the concentration of an unknown sample.
Titrimetric Methods
Titrimetric methods, specifically saponification titration, offer a classic and reliable approach for the quantification of esters like this compound. Saponification is the hydrolysis of an ester in the presence of a strong base to produce an alcohol and the salt of a carboxylic acid. libretexts.org
The procedure involves refluxing a known weight of the sample with a known excess of a standardized solution of a strong base, typically alcoholic potassium hydroxide (B78521) (KOH). aquadocs.orgcutm.ac.in After the saponification reaction is complete, the unreacted excess base is back-titrated with a standardized acid, such as hydrochloric acid (HCl), using a suitable indicator like phenolphthalein. cutm.ac.in A blank titration without the sample is also performed. The difference in the volume of acid required for the blank and the sample titrations is used to calculate the amount of base consumed in the saponification, which is directly proportional to the amount of the ester present. byjus.com
The saponification value, which is the number of milligrams of KOH required to saponify one gram of the substance, can be calculated and used to determine the purity of the ester if its molecular weight is known. researchgate.net
Table 5: Representative Data for Titrimetric Analysis by Saponification
| Parameter | Value |
| Weight of Sample | 1.5 g |
| Volume of 0.5 M KOH added | 50.0 mL |
| Molarity of HCl | 0.5 M |
| Volume of HCl for Blank Titration | 48.5 mL |
| Volume of HCl for Sample Titration | 25.2 mL |
This table provides an example of the data that would be collected during a saponification titration for the quantification of this compound.
Q & A
Basic Research Questions
Q. What are the optimal laboratory synthesis routes for Ethyl 2-(ethylsulfanylphenyl)butyrate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves esterification or transesterification. For example, condensation of ethanol with a butyric acid derivative under acid catalysis (e.g., sulfuric acid) is a common approach. Reaction optimization includes controlling stoichiometry (e.g., molar ratios of 1:1.2 for acid:alcohol), temperature (60–80°C), and reflux duration (4–6 hours). Post-synthesis purification via fractional distillation or column chromatography is critical to achieve ≥98% purity (GC analysis) .
Q. Which spectroscopic methods are most effective for characterizing this compound, and how should researchers interpret key spectral data?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. Key signals include the ethyl ester group (δ ~4.1 ppm, quartet for CH₂; δ ~1.2 ppm, triplet for CH₃) and the ethylsulfanylphenyl moiety (δ ~2.5 ppm for S-CH₂; aromatic protons at δ ~7.2–7.5 ppm). Gas Chromatography-Mass Spectrometry (GC-MS) can identify molecular ions (e.g., m/z 208 for [M]⁺) and fragmentation patterns, while IR spectroscopy confirms ester carbonyl (C=O stretch at ~1740 cm⁻¹) .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer : Solubility should be tested in polar (e.g., ethanol, acetone) and non-polar solvents (e.g., hexane) using gravimetric analysis. Stability studies require accelerated aging tests under controlled humidity (40–60% RH), temperature (25–40°C), and light exposure. High-Performance Liquid Chromatography (HPLC) monitors degradation products, while Karl Fischer titration quantifies hydrolytic stability .
Advanced Research Questions
Q. How can discrepancies in spectral data (e.g., GC-MS vs. LC-MS/MS) for this compound be resolved?
- Methodological Answer : Discrepancies often arise from ionization efficiency differences. For GC-MS, electron ionization (EI) may fragment the ester group, whereas LC-MS/MS with electrospray ionization (ESI) preserves the molecular ion. Researchers should cross-validate using synthetic standards and adjust integration parameters (e.g., 0.0625–1 second granularity for real-time PTR-TOF-MS) to enhance signal clarity .
Q. What experimental models are suitable for studying the metabolic pathways of this compound in biological systems?
- Methodological Answer : In vitro models like hepatic microsomes or primary hepatocytes can assess phase I/II metabolism. Stable Isotope Ratio Analysis (SIRA) using ¹³C-labeled analogs tracks metabolic fate. For in vivo studies, breath analysis via PTR-TOF-MS detects volatile metabolites (e.g., butyrate derivatives) with 0.125-second integration times to capture dynamic release patterns .
Q. How does the ethylsulfanylphenyl group influence the reactivity of this compound compared to simpler esters (e.g., ethyl butyrate)?
- Methodological Answer : The sulfur atom in the ethylsulfanyl group increases electron density, enhancing nucleophilic substitution reactivity. Comparative kinetic studies (e.g., hydrolysis rates in NaOH) show a 20–30% slower reaction vs. ethyl butyrate due to steric hindrance. DFT calculations (B3LYP/6-31G*) model charge distribution differences, confirming sulfur’s impact on transition states .
Q. What statistical approaches validate the reproducibility of synthesis protocols for this compound?
- Methodological Answer : Use multivariate analysis (e.g., PCA or ANOVA) to evaluate batch-to-batch variability. For GC-MS data, calculate relative standard deviation (RSD) for retention times and peak areas. A 95% confidence interval for yield (e.g., 85–92%) ensures protocol robustness. Sensitivity analysis (e.g., Monte Carlo simulations) identifies critical parameters like catalyst concentration .
Data-Driven Research Challenges
Q. How can researchers address conflicting data on the biological activity of this compound in different assay systems?
- Methodological Answer : Discrepancies may stem from assay-specific interference (e.g., solvent effects in cell-based vs. enzyme assays). Normalize activity data to internal controls (e.g., % inhibition relative to known inhibitors) and validate with orthogonal assays (e.g., SPR for binding affinity vs. fluorometric enzyme activity). Meta-analysis of dose-response curves (IC₅₀/EC₅₀) identifies outliers .
Q. What advanced spectral techniques differentiate this compound from structurally similar esters in complex matrices?
- Methodological Answer : High-Resolution Mass Spectrometry (HRMS) with MSE data-independent acquisition resolves isobaric interferences. For NMR, NOESY or HSQC experiments clarify spatial proximity of the ethylsulfanylphenyl group. Multivariate analysis of FT-IR spectra (e.g., PLS-DA) distinguishes functional group vibrations (e.g., C-S stretch at 600–700 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
